![molecular formula C16H10ClN3O3 B1636249 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618101-71-6](/img/structure/B1636249.png)
1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
Scientific Research Applications
Anticonvulsant and Analgesic Studies
A study by Viveka et al. (2015) outlines the design and synthesis of new compounds starting from pyrazole-carbaldehyde derivatives, targeting anticonvulsant and analgesic activities. The compounds were synthesized using the Knoevenagel condensation reaction, leading to heterocycles with a pyrazole moiety. Evaluation of these compounds demonstrated significant anticonvulsant and analgesic activities without toxicity, establishing a foundation for structure-activity relationships among the synthesized compounds (Viveka et al., 2015).
Optical and Material Science
Barberá et al. (1998) investigated the structure-property relationships of 2-pyrazoline derivatives, revealing their versatility as optical materials. By altering substituents, they achieved compounds with properties ranging from fluorescence to non-linear optical behavior, demonstrating the potential of pyrazole derivatives in material science and optical applications (Barberá et al., 1998).
Synthetic Chemistry and Molecular Structures
Cuartas et al. (2017) focused on the synthetic sequence, molecular structures, and supramolecular assembly of reduced bipyrazoles from pyrazole precursors. Their research demonstrated the versatility of pyrazole derivatives in synthesizing complex molecular structures, contributing to the understanding of molecular interactions and assembly in solid-state chemistry (Cuartas et al., 2017).
Antimicrobial Applications
Hamed et al. (2020) synthesized novel chitosan Schiff bases using heteroaryl pyrazole derivatives, including 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde. These compounds were screened for antimicrobial activity, showcasing the potential of pyrazole derivatives in developing new antimicrobial agents (Hamed et al., 2020).
Safety and Hazards
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(3-nitrophenyl)pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3/c17-13-4-2-5-14(8-13)19-9-12(10-21)16(18-19)11-3-1-6-15(7-11)20(22)23/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHUDMBLPMXREV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C=C2C=O)C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
618101-71-6 | |
Record name | 1-(3-CHLOROPHENYL)-3-(3-NITROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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